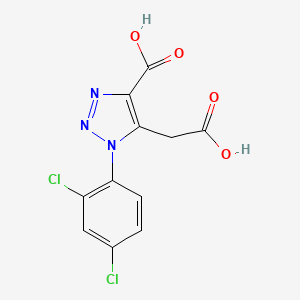

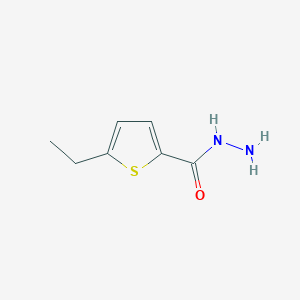

5-(carboxymethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

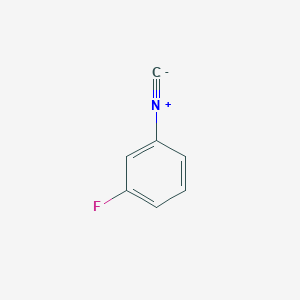

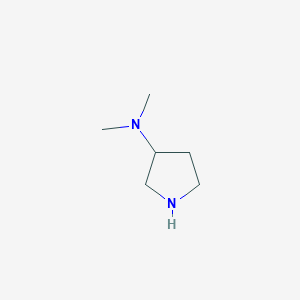

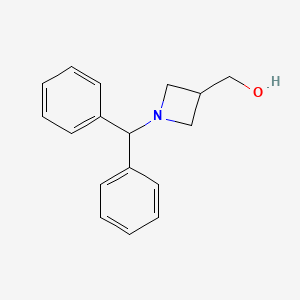

The compound 5-(carboxymethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a derivative of triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold that is commonly used in the design of biologically active compounds due to its mimicry of peptide bonds and its ability to engage in hydrogen bonding and metal coordination .

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. One such method involves the ruthenium-catalyzed cycloaddition of ynamides with azides, which allows for the construction of triazole scaffolds with complete regiocontrol . Another approach is the reaction of nitrilimines with thiaza-pentenoic acid, leading to the formation of carboxymethylthio derivatives of 1,2,4-triazoles . These methods highlight the synthetic versatility of triazole derivatives and their potential for generating a wide array of functionalized molecules.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to yield different derivatives. The triazole ring itself is planar and rigid, which can influence the overall conformation of the molecule . The presence of substituents such as carboxymethyl groups can introduce additional functional sites for further chemical modifications or interactions with biological targets.

Chemical Reactions Analysis

Triazole derivatives can participate in a variety of chemical reactions. For instance, they can undergo acetylation reactions to yield acetylated products, which can be further modified or used in the synthesis of more complex molecules . Additionally, triazole compounds can act as ligands in the formation of coordination polymers, demonstrating their ability to engage in metal coordination .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the presence of carboxylic acid groups can impart solubility in polar solvents and enable the formation of hydrogen bonds. The planarity and rigidity of the triazole ring can affect the crystal packing and the overall stability of the compound. Furthermore, triazole derivatives can exhibit photoluminescence properties, which can be tuned by modifying the central metal in coordination polymers .

Aplicaciones Científicas De Investigación

Peptidomimetics and Biologically Active Compounds Synthesis :

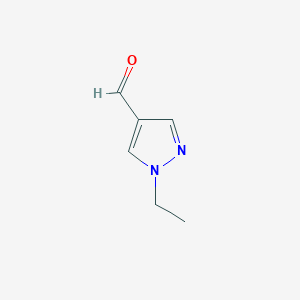

- 5-Amino-1,2,3-triazole-4-carboxylic acid, related to the compound , is used in the preparation of peptidomimetics and biologically active compounds. A protocol using ruthenium-catalyzed cycloaddition for creating a protected version of this triazole amino acid has been developed to avoid the Dimroth rearrangement, which can influence its chemistry. This method is useful for synthesizing HSP90 inhibitors and triazole-containing dipeptides with structural motifs typical of turn inducers (Ferrini et al., 2015).

Antifungal Activity :

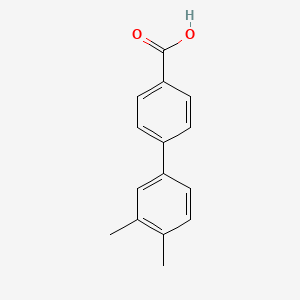

- A series of Schiff base sulfur ether derivatives containing a 1,2,4-triazole unit, starting from 2,4-dichlorobenzoic acid, showed significant antifungal activity. This suggests potential applications in developing antifungal agents (Zheng Yu-gu, 2015).

Spectral Analysis and Molecular Structure :

- The study of 5-carboxymethyl-1,2,4-triazole derivatives using NMR and X-ray diffraction provides insights into their molecular structure, useful for designing compounds with specific properties (Bednarek et al., 2001).

Ring-Chain Tautomerism in Triazole Synthesis :

- The synthesis of 5-formyl-1H-1,2,3-triazole-4-carboxylic acids explores ring-chain tautomerism, significant in organic chemistry and drug development (Pokhodylo & Obushak, 2022).

Antioxidant Properties :

- New (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles have been synthesized and evaluated for their antioxidant properties. This has implications in medicinal chemistry and the development of therapeutic agents (Dovbnya et al., 2022).

Cross-Coupling Reactions in Organic Synthesis :

- The carboxylic acid anion moiety, related to the 5-(carboxymethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, has been utilized in cross-coupling reactions to produce substituted nicotinic acids and triazoles, which are significant in organic synthesis (Houpis et al., 2010).

Nucleoside Analogue Synthesis :

- The synthesis of nucleoside analogues using 5-ethynyl-1H-[1,2,3]triazole-4-carboxylic acid amide demonstrates applications in antiviral drug research (Ostrowski & Zeidler, 2008).

Antifungal and Antibacterial Agents :

- A series of 1H-1,2,4-triazole-5-carboxylic acid derivatives were synthesized and found to exhibit notable antifungal and antibacterial activity, emphasizing their potential in pharmaceutical development (Nikalje et al., 2015).

Propiedades

IUPAC Name |

5-(carboxymethyl)-1-(2,4-dichlorophenyl)triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N3O4/c12-5-1-2-7(6(13)3-5)16-8(4-9(17)18)10(11(19)20)14-15-16/h1-3H,4H2,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRZFSVIRGBGCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C(=C(N=N2)C(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301171500 |

Source

|

| Record name | 4-Carboxy-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-5-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301171500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(carboxymethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | |

CAS RN |

320418-32-4 |

Source

|

| Record name | 4-Carboxy-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-5-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320418-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carboxy-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-5-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301171500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1272347.png)